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Compound of Interest

Compound Name: S 1360

Cat. No.: B1680365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational HIV-1 integrase inhibitor S-

1360, focusing on its selectivity for its primary target, HIV integrase, over other viral and host

cellular enzymes. S-1360, a potent diketo acid derivative, was the first HIV integrase inhibitor to

advance to clinical trials. While its development was ultimately discontinued due to

pharmacokinetic challenges, its profile as a selective antiviral agent remains of interest to

researchers in the field of antiretroviral drug discovery.

Executive Summary
S-1360 demonstrates high potency and selectivity for HIV-1 integrase. As a member of the

diketo acid class of inhibitors, its mechanism of action involves chelation of divalent metal ions

in the active site of the integrase enzyme, specifically inhibiting the strand transfer step of viral

DNA integration into the host genome. A key advantage of targeting HIV integrase is the

absence of a direct human homolog, which suggests a high therapeutic index for this class of

drugs. While comprehensive quantitative data on the cross-reactivity of S-1360 against a broad

panel of other enzymes is not extensively published, the available information and the general

characteristics of diketo acid inhibitors point towards a favorable selectivity profile.

Data Presentation
The following tables summarize the known quantitative data for S-1360's activity against HIV-1

integrase and its general antiviral efficacy.
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Table 1: In Vitro Enzymatic Inhibition of S-1360 against HIV-1 Integrase

Enzyme Target IC50 (nM) Reference

Purified HIV-1 Integrase 20 [1]

Table 2: Cellular Antiviral Activity and Cytotoxicity of S-1360

Cell Line Virus EC50 (nM) CC50 (µM)

Therapeutic
Index
(CC50/EC50
)

Reference

MT-4 HIV-1 IIIB 200 12 60 [1]

Note: While specific IC50 values for S-1360 against other enzymes such as HIV reverse

transcriptase or protease are not readily available in the public domain, diketo acid inhibitors

are generally known to be highly selective for integrase. This selectivity is attributed to their

specific mechanism of action targeting the unique active site and catalytic mechanism of the

integrase enzyme.

Experimental Protocols
The following is a representative protocol for an in vitro HIV-1 integrase strand transfer assay, a

common method for evaluating inhibitors like S-1360.

HIV-1 Integrase Strand Transfer Assay Protocol

Objective: To measure the inhibitory effect of a compound on the strand transfer activity of HIV-

1 integrase.

Materials:

Recombinant HIV-1 Integrase

Donor DNA (oligonucleotide mimicking the viral DNA end, often biotinylated)
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Target DNA (oligonucleotide mimicking the host DNA, often labeled with a detectable marker

like digoxigenin)

Assay Buffer (e.g., MOPS, DTT, MgCl2 or MnCl2)

Test compound (S-1360)

Control inhibitor (e.g., Raltegravir)

96-well plates (streptavidin-coated if using biotinylated donor DNA)

Detection reagents (e.g., anti-digoxigenin antibody conjugated to a reporter enzyme like

HRP)

Substrate for the reporter enzyme (e.g., TMB)

Stop solution (e.g., sulfuric acid)

Plate reader

Procedure:

Plate Preparation: If using a biotinylated donor DNA, coat streptavidin-coated 96-well plates

with the donor DNA. Wash to remove unbound DNA.

Integrase Binding: Add recombinant HIV-1 integrase to the wells containing the donor DNA

and incubate to allow for the formation of the integrase-donor DNA complex.

Inhibitor Addition: Add serial dilutions of the test compound (S-1360) and control inhibitor to

the wells. Incubate to allow for inhibitor binding to the integrase-DNA complex.

Strand Transfer Reaction: Initiate the strand transfer reaction by adding the labeled target

DNA to the wells. Incubate at 37°C to allow for the integration of the donor DNA into the

target DNA.

Detection:

Wash the plates to remove unreacted components.
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Add an anti-digoxigenin antibody-HRP conjugate and incubate.

Wash to remove unbound antibody.

Add TMB substrate and incubate for color development.

Stop the reaction with sulfuric acid.

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader.

Calculate the percent inhibition for each concentration of the test compound and determine

the IC50 value by fitting the data to a dose-response curve.
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Caption: HIV Lifecycle and the Site of S-1360 Inhibition.
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Caption: Experimental Workflow for S-1360 IC50 Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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